Boc-(S)-3-Thienylglycine
Description
Contextualization within Amino Acid Derivative Research
In the broad field of chemical research, amino acids and their derivatives are fundamental building blocks for a vast array of organic molecules. These compounds are not only the constituents of proteins but also serve as versatile scaffolds in the synthesis of peptidomimetics, natural products, and therapeutic agents. nih.gov The modification of the basic amino acid structure, such as the introduction of protecting groups or unique side chains, allows chemists to fine-tune the properties and reactivity of the resulting molecules. nih.gov
The use of protecting groups, like the Boc group, is a cornerstone of modern organic synthesis, particularly in peptide chemistry. genscript.com The Boc group shields the amino functionality from unwanted reactions, enabling chemists to control the sequence of bond formation in a multi-step synthesis. genscript.com This strategy is essential for the construction of complex peptides and other nitrogen-containing compounds with high precision and yield. genscript.com Boc-(S)-3-Thienylglycine fits within this context as a non-proteinogenic amino acid, an amino acid not found in proteins, offering a unique side chain that expands the chemical diversity available for creating novel molecular architectures.
Significance of the Thienyl Moiety in Chemical and Biological Systems
The thienyl group, a five-membered sulfur-containing aromatic ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This is due to its widespread presence in a variety of biologically active compounds and approved drugs. nih.gov The incorporation of a thienyl moiety into a molecule can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and ability to interact with biological targets. nih.gov
The sulfur atom in the thiophene (B33073) ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes at the active sites of enzymes and receptors. nih.gov Furthermore, the thienyl ring is a bioisostere of the phenyl ring, meaning it has similar steric and electronic properties and can often be substituted for a phenyl group to modulate a compound's biological activity. nih.gov This has led to the development of numerous drugs containing the thiophene nucleus with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov
Overview of this compound as a Versatile Chemical Entity for Research
This compound emerges as a highly versatile chemical entity due to the combination of the Boc protecting group and the thienyl side chain. netascientific.com This compound serves as a valuable building block in the synthesis of peptides and other organic molecules, particularly in the development of new pharmaceutical candidates. netascientific.com Its unique structure allows for the creation of novel compounds with potentially improved efficacy and selectivity. netascientific.com
Researchers in fields such as neuropharmacology and oncology utilize this compound to design peptide-based therapeutics. netascientific.com Beyond its role in drug discovery, this compound is also explored in materials science for the development of new materials and catalysts. netascientific.com The ability of the thienyl group to influence molecular conformation and participate in specific biological interactions makes this compound an attractive candidate for a wide range of research applications, paving the way for therapeutic innovation and the enhancement of material properties. netascientific.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 910309-12-5 | netascientific.com |
| Molecular Formula | C11H15NO4S | netascientific.com |
| Molecular Weight | 257.31 g/mol | netascientific.com |
| Appearance | White powder | netascientific.com |
| Melting Point | 118 - 124 °C | netascientific.com |
| Optical Rotation | [a]D25 = +110 ±2 °(C=1 in MeOH) | netascientific.com |
| Purity | ≥ 99% (HPLC) | netascientific.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-4-5-17-6-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYLMXXKPBZDHN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CSC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CSC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427466 | |
| Record name | Boc-(S)-3-Thienylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910309-12-5 | |
| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910309-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-(S)-3-Thienylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Boc S 3 Thienylglycine
Stereoselective Synthesis of Boc-(S)-3-Thienylglycine
Achieving the desired (S)-stereochemistry at the α-carbon is a critical challenge in the synthesis of this non-proteinogenic amino acid. Methodologies are broadly categorized into direct synthetic routes and the derivatization of existing precursors.
Direct, or de novo, synthesis of this compound in an enantiomerically pure form often relies on asymmetric catalysis. While literature specifically detailing the synthesis of this exact compound is limited, established methods for producing α-amino acids are applicable.
One of the most powerful techniques is the asymmetric Strecker reaction . nih.gov This method would typically involve the reaction of 3-thiophenecarboxaldehyde (B150965) with a cyanide source and a chiral amine or in the presence of a chiral catalyst. The resulting α-aminonitrile intermediate is then hydrolyzed to the corresponding amino acid. The final step involves the protection of the amino group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield this compound.
Another prominent strategy is the asymmetric hydrogenation of a dehydroamino acid precursor . This route would begin with the synthesis of a prochiral enamide bearing the 3-thienyl group. Catalytic hydrogenation using a chiral transition metal complex, typically featuring rhodium or ruthenium, establishes the stereocenter with high fidelity. Subsequent N-protection with a Boc group completes the synthesis.
The synthesis of this compound can also be accomplished by chemically modifying a pre-existing chiral molecule. This approach leverages the stereochemistry of a readily available starting material.
A common strategy is the alkylation of a chiral glycine (B1666218) enolate equivalent . mdpi.com In this method, a glycine derivative is converted into a chiral enolate, often by using a chiral auxiliary. This nucleophilic species is then reacted with an electrophilic 3-thienyl source, such as 3-bromothiophene, to form the carbon-carbon bond at the α-position. Removal of the chiral auxiliary and subsequent Boc protection affords the target molecule.
Furthermore, modern cross-coupling reactions offer a versatile tool for the synthesis of aryl-glycine derivatives. A potential route could involve a palladium-catalyzed cross-coupling reaction , such as the Suzuki-Miyaura coupling, between a suitable α-halo-glycine derivative and 3-thienylboronic acid to introduce the thiophene (B33073) side chain.
Direct Synthetic Routes to this compound
Protective Group Strategies in this compound Synthesis and Reactions
The use of protecting groups is indispensable in the multistep synthesis and modification of amino acids. These groups temporarily mask reactive functional groups, allowing for selective chemical transformations elsewhere in the molecule.
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, especially in the construction of peptides. total-synthesis.comjk-sci.comnih.gov It converts the basic and nucleophilic amino group into a carbamate (B1207046), which is significantly less reactive. total-synthesis.commasterorganicchemistry.com
The introduction of the Boc group is typically achieved by treating the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. jk-sci.comorganic-chemistry.org The key characteristics that define the utility of the Boc group are:
Broad Stability : It is resistant to a wide array of reagents, including strong bases, nucleophiles, and conditions used for catalytic hydrogenation. total-synthesis.com This robustness allows for a wide range of chemical manipulations on other parts of the molecule without affecting the protected amine.
Acid-Labile Cleavage : The Boc group is intentionally designed to be easily removed under acidic conditions. wikipedia.org Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent, efficiently cleave the carbamate to regenerate the free amine. jk-sci.comwikipedia.orgchempep.com The cleavage proceeds via a stable tert-butyl cation intermediate. organic-chemistry.orgwikipedia.org
| Process | Common Reagents | Typical Conditions |
|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaOH, TEA), Solvent (e.g., THF, water) jk-sci.com |
| Deprotection | Trifluoroacetic acid (TFA) | Solvent (e.g., Dichloromethane (DCM)) jk-sci.comchempep.com |
| Hydrogen chloride (HCl) | Solvent (e.g., Methanol, Ethyl acetate) wikipedia.org |
In synthesizing complex molecules that contain multiple functional groups, it is often necessary to deprotect them sequentially. This is accomplished through an orthogonal protecting group strategy , which employs multiple protecting groups that can be removed by different, non-interfering chemical methods. masterorganicchemistry.comiris-biotech.de
The acid-lability of the Boc group makes it an ideal partner in such schemes. total-synthesis.com It is frequently paired with other classes of protecting groups, including:
Fmoc (9-fluorenylmethoxycarbonyl) : A base-labile group, typically removed with piperidine (B6355638) in a polar aprotic solvent like DMF. iris-biotech.de The Boc/Fmoc pairing is fundamental to many solid-phase peptide synthesis (SPPS) strategies. total-synthesis.comiris-biotech.de
Cbz (Benzyloxycarbonyl or Z) : A group that is cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), a reductive method. total-synthesis.commasterorganicchemistry.com
Alloc (Allyloxycarbonyl) : A group removed by transition metal catalysis, typically with a palladium(0) complex. total-synthesis.com
This orthogonality allows for precise, stepwise modifications. For instance, in a peptide containing a this compound residue and an Fmoc-protected lysine (B10760008), the lysine side chain can be selectively deprotected with a base to allow for further derivatization, while the Boc group on the thienylglycine residue remains intact. total-synthesis.com
Role of the Boc Group in Organic Synthesis
Chemical Modifications and Derivatization of this compound
With the amino group securely protected by the Boc moiety, this compound serves as a versatile substrate for further chemical transformations. These modifications can be directed at the carboxylic acid function or the thiophene ring.
The carboxylic acid can be readily converted into a variety of functional groups. For example, it can be activated with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form amide bonds with other amino acids or amines, a key step in peptide synthesis. masterorganicchemistry.com Alternatively, it can be esterified by reaction with an alcohol under acidic conditions.
The thiophene ring itself offers opportunities for derivatization. As an electron-rich aromatic system, it can undergo electrophilic aromatic substitution reactions, such as bromination or nitration, at the positions not occupied by the glycine substituent. Furthermore, the thienyl group can participate in metal-catalyzed cross-coupling reactions , like the Suzuki-Miyaura or Stille couplings, to append other aryl or alkyl groups, thereby creating a diverse library of novel amino acid analogues.
Derivatization is also a common technique used to facilitate the analysis of amino acids. mdpi.comresearchgate.netnih.gov The carboxylic acid of this compound can be esterified to increase its volatility for analysis by methods such as gas chromatography-mass spectrometry (GC-MS). nih.gov
| Reaction Site | Type of Reaction | Potential Reagents/Conditions | Resulting Structure |
|---|---|---|---|
| Carboxyl Group | Amide Formation (Peptide Coupling) | Amine, Coupling Agent (e.g., DCC, HATU) | Amide derivative |
| Carboxyl Group | Ester Formation | Alcohol, Acid Catalyst | Ester derivative |
| Thiophene Ring | Electrophilic Bromination | N-Bromosuccinimide (NBS) | Bromo-thienyl derivative |
| Thiophene Ring | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted thienyl derivative |
Peptide Bond Formation and Dipeptide Synthesis
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, providing a robust shield for the α-amino group of amino acids like (S)-3-Thienylglycine during the formation of peptide bonds. The use of this compound in peptide synthesis follows the general principles of Boc-based solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The process involves the activation of the carboxyl group of the Boc-protected amino acid, which then reacts with the free amino group of another amino acid or a growing peptide chain.
The key step in this process is the activation of the carboxylic acid. This is typically achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack from the amino group. The choice of coupling reagent is critical to ensure high yields, fast reaction times, and minimal racemization, a significant concern for chiral amino acids like (S)-3-Thienylglycine.
Commonly employed coupling reagents include carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce the loss of stereochemical integrity. peptide.com More modern and efficient coupling reagents are based on phosphonium (B103445) or aminium salts. These reagents, including Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), generate highly reactive active esters in situ, leading to efficient peptide bond formation. sigmaaldrich.com
The synthesis of a dipeptide using this compound involves reacting it with another amino acid (with its carboxyl group typically protected as an ester) in the presence of a coupling agent and a base. For instance, to synthesize a dipeptide, this compound can be coupled with an amino acid methyl ester using reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) or a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt. nih.gov The Boc group can then be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the N-terminus for further elongation of the peptide chain. iris-biotech.de
| Coupling Reagent | Full Name | Type | Key Features |
| DCC | Dicyclohexylcarbodiimide | Carbodiimide | Forms a nearly insoluble dicyclohexylurea byproduct. peptide.com |
| DIC | Diisopropylcarbodiimide | Carbodiimide | Similar to DCC, but the urea (B33335) byproduct is more soluble. |
| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Carbodiimide | Water-soluble carbodiimide, byproduct is easily washed away. nih.gov |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Highly efficient, fast reactions, and reduces racemization when used with HOBt. peptide.comsigmaaldrich.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Aminium Salt | Generates more reactive OAt esters, very efficient for difficult couplings. sigmaaldrich.com |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Excellent for sterically hindered couplings and peptide cyclization. sigmaaldrich.com |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt | A newer generation reagent, considered safer and more efficient than many benzotriazole-based reagents. peptide.com |
Synthesis of Complex this compound Derivatives
The unique structure of this compound, featuring a reactive thiophene ring, makes it a valuable starting material for the synthesis of more complex and functionally diverse derivatives beyond simple linear peptides. These modifications can be targeted at the thienyl side chain, the peptide backbone, or through the incorporation into more elaborate molecular architectures.
Side-Chain Modification:
The thienyl group is amenable to various organic transformations, most notably metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to form carbon-carbon bonds between an organoboron compound and an organohalide, is a powerful tool for modifying the thienyl side chain. While direct examples for this compound are not prevalent in readily available literature, the methodology has been successfully applied to modify similar amino acid derivatives. nih.gov This approach would involve first halogenating the thiophene ring, a common reaction for this heterocycle, and then coupling it with various boronic acids to introduce new aryl or heteroaryl groups. This strategy allows for the generation of a library of derivatives with diverse steric and electronic properties, which can be useful in structure-activity relationship (SAR) studies. nih.gov
Incorporation into Complex Heterocycles:
Boc-protected amino acids serve as chiral building blocks for the synthesis of novel heterocyclic systems. For example, methodologies exist for converting Boc-protected amino acids into tetrazole analogs or other complex ring systems. researchgate.netmdpi.com Starting with this compound, the carboxyl group can be converted to a nitrile, which can then undergo a [2+3] cycloaddition with an azide (B81097) (e.g., sodium azide with a zinc bromide catalyst) to form a tetrazole ring, creating a carboxylic acid isostere with different biological and physicochemical properties. researchgate.net Such strategies transform the amino acid into a novel, chiral heterocyclic building block.
Derivatization of the Peptide Backbone:
Role of Boc S 3 Thienylglycine As a Chiral Building Block
Applications in Chiral Synthesis and Asymmetric Transformations
Boc-(S)-3-Thienylglycine and its derivatives are instrumental in a variety of asymmetric transformations designed to create new stereocenters with high fidelity. A significant application is in the synthesis of chiral intermediates for pharmaceuticals. For instance, derivatives of thienylglycine are key components in the synthesis of chiral γ-amino alcohols, which are important structural motifs in many bioactive compounds.
A notable example involves the asymmetric hydrogenation of N-Boc protected β-amino ketones containing a thienyl group. In a study focused on iridium-catalyzed enantioselective synthesis, the substrate N-Boc-3-(methylamino)-1-(3-thienyl)-1-propanone was successfully hydrogenated to the corresponding chiral γ-amino alcohol. nih.gov This transformation highlights the role of the thienylglycine-derived scaffold in producing highly enantioenriched products that are precursors to valuable molecules like (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. nih.gov The high yields and excellent enantioselectivities achieved underscore the importance of such building blocks in efficient and precise asymmetric synthesis. nih.gov
The general applicability of chiral amino acids extends to the synthesis of other critical structures like β-lactams and β-amino acids, which are core components of numerous antibiotics and other therapeutic agents. hilarispublisher.comd-nb.info While direct examples using this compound in all these areas are specific, the principles of transferring chirality from a protected amino acid are well-established.
Enantioselective Synthesis Utilizing this compound
Enantioselective synthesis aims to produce a single enantiomer of a chiral product. Utilizing a chiral building block like this compound is a common strategy to achieve this goal. The predefined stereocenter of the thienylglycine derivative directs the stereochemical outcome of subsequent reactions.
The iridium-catalyzed asymmetric hydrogenation of N-Boc-3-(methylamino)-1-(3-thienyl)-1-propanone serves as a prime example of such a process. nih.gov The reaction, optimized with a specific chiral iridium catalyst, proceeds with exceptional control over the formation of the new stereocenter, leading to the desired (S)-γ-amino alcohol. The table below details the results of this highly effective enantioselective transformation. nih.gov
| Substrate | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| N-Boc-3-(methylamino)-1-(3-thienyl)-1-propanone | [Ir(COD)Cl]₂ / (Rc,Sp,Rc)-L6 / NaOtBu | iPrOH | 93 | 98 |
This type of reaction is crucial in pharmaceutical development, where the synthesis of a single enantiomer is often required to ensure therapeutic efficacy and avoid potential side effects associated with the other enantiomer. The use of building blocks derived from thienylglycine provides a reliable route to these enantiopure compounds. chemimpex.com
Design of Chiral Ligands and Organocatalysts Incorporating Thienylglycine Scaffolds
The development of novel chiral ligands and organocatalysts is a cornerstone of modern asymmetric catalysis. Chiral amino acids, including proline and its derivatives, are frequently used as scaffolds for these catalysts due to their ready availability, rigid structures, and defined stereochemistry. 140.122.64nih.govresearchtrends.net The thiophene (B33073) ring in thienylglycine offers unique steric and electronic properties that can be exploited in catalyst design to influence the stereochemical outcome of a reaction.
While specific organocatalysts derived directly from this compound are not extensively documented in the provided literature, the established principles of catalyst design allow for logical extrapolation. Chiral ligands for metal-catalyzed reactions, such as asymmetric hydrogenation, often feature a backbone derived from a chiral source to create a specific three-dimensional environment around the metal center. d-nb.infoajchem-b.com The thienyl group of a thienylglycine-based ligand could coordinate with the metal or create a specific chiral pocket to guide the substrate to a preferred orientation, thus inducing high enantioselectivity.
Applications of Boc S 3 Thienylglycine in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Peptide-Based Therapeutics
Boc-(S)-3-Thienylglycine is extensively used as a fundamental component in the synthesis of peptides, especially in the development of pharmaceuticals aimed at specific biological pathways. netascientific.com The tert-butoxycarbonyl (Boc) protecting group is essential in peptide synthesis as it shields the amine group of the amino acid, preventing unwanted reactions during the controlled, stepwise formation of peptide bonds. genscript.com This protective strategy is a cornerstone of both solid-phase and solution-phase peptide synthesis. genscript.com The Boc group's stability under various conditions and its straightforward removal under mild acidic conditions make it a versatile tool for creating complex peptide structures.
The incorporation of this compound into peptide chains allows for the introduction of the thienyl moiety, which can significantly influence the resulting peptide's properties and biological activity. chemimpex.com This makes it a valuable reagent for constructing peptide-based therapeutics with tailored functions. Contemporary peptide synthesis often relies on solid-phase peptide synthesis (SPPS), a method that benefits from the use of protecting groups like Boc to enable the efficient assembly of peptide chains. iris-biotech.demdpi.com
Exploration in Neuropharmacology and Oncology Research
The distinct structure of this compound makes it a valuable asset in the design of new drug candidates, particularly within the fields of neuropharmacology and oncology. netascientific.com In neuropharmacology, this compound is utilized to create molecules with the potential to modulate neurotransmitter systems, offering new avenues for treating neurological disorders. netascientific.comchemimpex.com Its application in oncology research is focused on the development of targeted therapies. netascientific.com The ability to incorporate this amino acid into bioactive peptides facilitates the creation of compounds that can selectively interact with cancer-related biological pathways. chemimpex.com
Development of Novel Drug Candidates with Enhanced Efficacy and Selectivity
The development of new drugs is a complex process that aims to identify compounds with high efficacy and selectivity to maximize therapeutic benefits while minimizing side effects. nih.govfrontiersin.org this compound serves as a key building block in the synthesis of novel drug candidates designed to meet these rigorous criteria. netascientific.com Its unique thienyl group can enhance the biological activity and selectivity of the resulting molecules. netascientific.com
The journey from a lead compound to a clinical candidate involves extensive testing for binding affinity, selectivity, and functional efficacy. nih.gov The structural properties of this compound can contribute to improved efficacy and reduced side effects in the final drug product. netascientific.com By incorporating this compound, researchers can explore new therapeutic pathways and improve the effectiveness of their drug formulations. netascientific.com The ultimate goal is to develop drug candidates that are not only potent but also possess a favorable safety profile, a critical step before advancing to clinical trials.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Influence of Thienyl Moiety on Biological Activity
The thienyl group, a sulfur-containing aromatic ring, is a key structural feature of this compound that significantly impacts the biological activity of its derivatives. netascientific.com This moiety can affect the steric and electronic properties of peptides into which it is incorporated, potentially leading to enhanced biological activities. The position of the thienyl group (2- or 3-substituted) is known to have a considerable effect on the stereoselectivity of reactions, which is a critical factor in determining a drug's efficacy.
The thienyl ring can also influence how a molecule interacts with its biological target. For example, the sulfur atom in the thiophene (B33073) ring can enhance π-stacking interactions compared to a phenyl group, which can lead to stronger binding with a target protein. Furthermore, the thienyl group can participate in various chemical reactions, allowing for further modification to fine-tune the compound's properties. ontosight.ai
Table 1: Comparison of Thienyl and Phenyl Moieties
| Feature | Thienyl Group | Phenyl Group |
|---|---|---|
| Composition | Contains a sulfur atom within a five-membered aromatic ring. ontosight.ai | Composed of a six-membered aromatic ring of carbon atoms. |
| Electronic Properties | The sulfur atom can enhance π-stacking interactions. | Standard aromatic system. |
| Metabolic Stability | Can offer improved metabolic stability. | Generally more lipophilic. |
| Reactivity | Supports electrophilic aromatic substitution. | Undergoes typical aromatic substitution reactions. |
Impact of Boc Protection on Drug-like Properties and Activity
The tert-butoxycarbonyl (Boc) protecting group plays a critical role beyond its function in synthesis; it also influences the drug-like properties of a molecule. The Boc group is known for its stability against most nucleophiles and bases, which is advantageous during multi-step syntheses. organic-chemistry.org However, its lability under acidic conditions necessitates careful planning in the design of synthetic routes, especially for molecules containing acid-sensitive functional groups.
Table 2: Comparison of Boc and Fmoc Protecting Groups
| Property | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
|---|---|---|
| Deprotection Condition | Acidic conditions (e.g., trifluoroacetic acid). | Basic conditions (e.g., piperidine). |
| Stability | More stable toward nucleophiles. | Base-labile. organic-chemistry.org |
| Compatibility | Less compatible with acid-sensitive functional groups. | Compatible with acid-labile linkers and side-chain protecting groups. |
| Primary Use | Solid-phase and solution-phase peptide synthesis. genscript.com | Predominantly used in solid-phase peptide synthesis. |
Research into Modulating Specific Biological Pathways
This compound and its derivatives are valuable tools for researchers investigating specific biological pathways. netascientific.com By incorporating this amino acid into peptides, scientists can create molecules designed to interact with particular proteins or enzymes, thereby modulating their activity. netascientific.comchemimpex.com This approach is instrumental in studying disease mechanisms and identifying new therapeutic targets. netascientific.com
The unique structure of this compound allows for the design of bioactive peptides that can target specific biological processes with high precision. chemimpex.com This is particularly relevant in the development of therapies for complex diseases where targeting a specific pathway can lead to more effective treatment with fewer side effects. The ability to synthesize custom peptides using building blocks like this compound provides a powerful platform for advancing our understanding of biology and developing the next generation of medicines. netascientific.com
Investigations into Antibacterial Activity of this compound Analogues
The exploration of novel antibiotics to combat the growing threat of antimicrobial resistance is a critical area of medicinal chemistry. Within this field, the modification of existing antibiotic scaffolds with unique chemical moieties has proven to be a fruitful strategy. Analogues of this compound have been investigated as valuable building blocks in the synthesis of new antibacterial agents, particularly in the development of semi-synthetic cephalosporins.
Research has focused on the synthesis and evaluation of cephalosporin (B10832234) antibiotics that incorporate thienylglycine and its bioisosteres as the C-7 acylamino side chain. This modification is of significant interest as the nature of this side chain plays a crucial role in determining the antibacterial spectrum and potency of cephalosporins.
One notable study involved the preparation of a series of 7-acylamino-3-deacetoxycephalosporanic acid (7-ADCA) derivatives featuring various bicyclic glycine (B1666218) analogues, including those derived from thienylglycine. nih.gov These novel cephalosporins were then subjected to in vitro testing to determine their antibacterial activity against a panel of clinically relevant bacterial strains.
The research findings indicated that these new cephalosporin analogues demonstrated considerable efficacy, particularly against Gram-positive bacteria. nih.gov The in vitro antibacterial activity of these compounds was compared to the established first-generation cephalosporin, cephalexin.
Detailed research findings from these investigations revealed that the cephalosporins derived from thienylglycine analogues exhibited potent activity against Streptococcus pneumoniae. Specifically, one of the synthesized compounds, designated as compound 25 in the study, which features a thienothiopheneglycine side chain, showed superior mouse protection against Streptococcus pneumoniae infections when compared to cephalexin, both through oral and subcutaneous administration routes. nih.gov
The in vitro antibacterial activities of these novel cephalosporins are summarized in the table below, highlighting their minimum inhibitory concentrations (MICs) against various bacterial species.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Cephalosporin Analogue 17a (Benzothienylglycine derivative) | Staphylococcus aureus | 1.6 |
| Streptococcus pyogenes | 0.4 | |
| Streptococcus pneumoniae | 0.8 | |
| Escherichia coli | >100 | |
| Cephalosporin Analogue 30d (Thienothiopheneglycine derivative) | Staphylococcus aureus | 0.8 |
| Streptococcus pyogenes | 0.2 | |
| Streptococcus pneumoniae | 0.4 | |
| Escherichia coli | >100 | |
| Cephalosporin Analogue 30e (Thienothiopheneglycine derivative) | Staphylococcus aureus | 3.1 |
| Streptococcus pyogenes | 0.8 | |
| Streptococcus pneumoniae | 1.6 | |
| Escherichia coli | >100 | |
| Cephalexin (Reference) | Staphylococcus aureus | 3.1 |
| Streptococcus pyogenes | 0.8 | |
| Streptococcus pneumoniae | 1.6 | |
| Escherichia coli | 12.5 |
The data clearly indicates that the cephalosporin analogues derived from thienylglycine exhibit strong activity against the tested Gram-positive organisms, with some analogues demonstrating greater potency than the reference compound, cephalexin. nih.gov However, their activity against the Gram-negative bacterium Escherichia coli was limited. These findings underscore the potential of this compound and its analogues as precursors for developing new antibacterial agents with specific activity against Gram-positive pathogens. nih.gov
Investigations of Boc S 3 Thienylglycine in Biochemical Pathways and Protein Interactions
Studies on Protein-Ligand Interactions
The study of protein-ligand interactions is fundamental to understanding cellular function and for the rational design of therapeutic agents. osu.edu Boc-(S)-3-Thienylglycine and its derivatives are utilized to probe these interactions, providing insights into binding affinities, specificities, and the conformational changes that occur upon binding. osu.edunetascientific.com
Researchers employ this compound in various assays to explore how the thienyl moiety influences binding to protein targets. netascientific.com The sulfur atom within the thiophene (B33073) ring can participate in unique non-covalent interactions, such as π-stacking and sulfur-aromatic interactions, which can enhance binding affinity and selectivity compared to analogous phenylglycine derivatives. These interactions are critical for the stability and function of the resulting protein-ligand complex. osu.edu
Techniques such as native mass spectrometry and X-ray crystallography are used to characterize the binding of ligands containing the this compound scaffold to their protein targets. osu.educhemrxiv.org This allows for the precise localization of binding sites and a detailed understanding of the intermolecular forces at play. osu.edu Such studies are crucial in fields like neuropharmacology and oncology, where designing molecules with high specificity for their targets is paramount to improving efficacy and reducing off-target effects. netascientific.com
| Parameter | Description | Relevance to this compound |
| Binding Affinity | The strength of the interaction between a ligand and its binding site on a protein. | The thienyl group can enhance binding affinity through specific non-covalent interactions. |
| Binding Specificity | The ability of a ligand to bind to a particular protein target over others. | The unique electronic properties of the thiophene ring can contribute to higher specificity. netascientific.com |
| Conformational Changes | Alterations in the three-dimensional structure of a protein upon ligand binding. | Studying these changes provides insight into the mechanism of action. osu.edu |
Research on Enzyme Activity Modulation
Enzymes are critical regulators of biochemical pathways, and the modulation of their activity is a key strategy in drug development. this compound and its derivatives are investigated for their potential to act as enzyme inhibitors or modulators. The incorporation of this non-natural amino acid into peptide sequences can lead to compounds that interact with the active or allosteric sites of enzymes, thereby altering their catalytic activity. netascientific.comelifesciences.org
Enzyme inhibition studies are conducted to determine the potency and mechanism of action of these compounds. For example, peptides containing this compound may be designed to mimic the natural substrate of an enzyme, acting as competitive inhibitors. Alternatively, they may bind to an allosteric site, inducing a conformational change that reduces the enzyme's efficiency. elifesciences.org The development of continuous enzyme activity assays allows for high-throughput screening and detailed mechanistic studies of potential inhibitors. explorationpub.com
The structural rigidity and unique interaction profile of the thienyl group can be leveraged to design highly specific enzyme modulators. netascientific.com This specificity is crucial for minimizing side effects that can arise from the inhibition of off-target enzymes.
| Type of Modulation | Mechanism | Application of this compound |
| Competitive Inhibition | The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. | Peptides incorporating this compound can be designed to mimic the transition state of an enzymatic reaction. |
| Allosteric Modulation | The modulator binds to a site other than the active site, causing a conformational change that alters enzyme activity. | The unique structure of the thienyl group can be used to achieve specific binding to allosteric sites. netascientific.com |
| Covalent Inactivation | The inhibitor forms a covalent bond with the enzyme, leading to irreversible inactivation. | The reactivity of the thiophene ring can be exploited for the design of covalent inhibitors. |
Elucidation of Metabolic Pathways Involving Thienylglycine Derivatives
Understanding the metabolic fate of thienylglycine derivatives is essential for their development as therapeutic agents. nih.gov Research in this area focuses on how these compounds are absorbed, distributed, metabolized, and excreted by the body. The thiophene ring, being a bioisostere of the phenyl ring, can lead to different metabolic profiles compared to naturally occurring amino acids.
Metabolic studies often involve untargeted metabolomics to identify the various metabolites formed from the parent compound. mdpi.com These studies can reveal whether the thiophene ring undergoes oxidation, reduction, or other enzymatic modifications. For instance, research on related amino acid derivatives has shown that the metabolic pathways can be significantly altered by changes in chemical structure. mdpi.com The stability of the Boc protecting group under various physiological conditions is also a key area of investigation.
The insights gained from these metabolic studies are crucial for optimizing the pharmacokinetic properties of drug candidates derived from this compound. By understanding how the compound is processed in the body, chemists can make modifications to enhance its stability, bioavailability, and therapeutic window.
| Metabolic Process | Description | Implication for Thienylglycine Derivatives |
| Absorption | The process by which the compound enters the bloodstream. | The physicochemical properties of the thienyl group can influence absorption rates. |
| Distribution | The dissemination of the compound throughout the body's fluids and tissues. | The lipophilicity of the molecule affects its distribution profile. |
| Metabolism | The chemical alteration of the compound by enzymes. | The thiophene ring may be metabolized differently than a phenyl ring, potentially leading to a more favorable pharmacokinetic profile. |
| Excretion | The elimination of the compound and its metabolites from the body. | The route and rate of excretion are important for determining dosing regimens. |
Design and Evaluation of Peptidomimetics Incorporating this compound
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. upc.edu this compound is a valuable building block in the design of peptidomimetics due to the conformational constraints and unique interaction capabilities imparted by the thienylglycine residue. netascientific.com
The design of peptidomimetics often involves replacing one or more amino acids in a biologically active peptide with non-natural residues like thienylglycine. upc.edu This can lead to peptidomimetics with altered secondary structures, such as stabilized β-turns or α-helices, which can be crucial for biological activity. chemrxiv.orgunirioja.es The goal is to create molecules that retain the desired biological effect of the parent peptide while being more resistant to enzymatic degradation. nih.gov
The evaluation of these peptidomimetics includes assessing their binding affinity to the target receptor or enzyme, their functional activity in cellular and in vivo models, and their pharmacokinetic properties. nih.govunipd.it For example, peptidomimetics incorporating this compound have been explored for their potential as modulators of protein-protein interactions, which are often mediated by large and flexible peptide loops. chemrxiv.orgunipd.it By introducing the rigid thienylglycine scaffold, it is possible to create smaller, more drug-like molecules that can effectively disrupt these interactions. chemrxiv.org
| Design Strategy | Rationale | Example Application |
| Backbone Modification | To introduce conformational constraints and improve metabolic stability. | Replacing a natural amino acid with this compound to induce a specific secondary structure. unirioja.es |
| Side Chain Modification | To enhance binding affinity and specificity. | Utilizing the unique properties of the thiophene ring to engage in specific interactions with the target protein. |
| Scaffold-Based Design | To mimic the spatial arrangement of key functional groups on a non-peptide backbone. | Using this compound as a key component on a novel molecular scaffold. chemrxiv.orgupc.edu |
Contributions of Boc S 3 Thienylglycine to Material Science and Catalysis Research
Incorporation into Advanced Materials for Functional Applications
The integration of specialized amino acid derivatives into polymer backbones is a recognized strategy for developing advanced materials with tailored properties. Boc-(S)-3-thienylglycine can be incorporated into polymer matrices to enhance the functional characteristics of the resulting materials. netascientific.com The thienyl side chain, a sulfur-containing aromatic heterocycle, can influence the electronic, optical, and physical properties of polymers.
Research in this area focuses on leveraging these properties for specific applications. The incorporation of thienylglycine units can be used to modify polymers for enhanced conductivity, thermal stability, or to introduce specific interaction sites for sensing applications. netascientific.comgoogleapis.com The chirality of the molecule also allows for the creation of chiral polymers, which are of interest in separation sciences and stereospecific recognition applications.
Table 1: Potential Enhancements in Functional Materials via this compound Incorporation
| Property Enhanced | Mechanism of Enhancement | Potential Application |
| Electronic Properties | The sulfur-containing thiophene (B33073) ring can participate in π-stacking and facilitate charge transport within the polymer matrix. | Organic electronics, conductive polymers. |
| Optical Activity | The inherent chirality of the (S)-enantiomer allows for the synthesis of polymers that can interact with polarized light. | Chiral separation media, optical sensors. |
| Thermal Stability | The rigid aromatic structure of the thienyl group can increase the glass transition temperature and decomposition temperature of the polymer. | High-performance plastics, advanced composites. |
| Biocompatibility | As an amino acid derivative, its incorporation may improve the biocompatibility of synthetic polymers for biomedical uses. googleapis.com | Biomedical devices, drug delivery systems. |
Development of Novel Catalytic Systems Utilizing Thienylglycine Structures
This compound serves as a versatile building block for the synthesis of novel catalysts, particularly in the realm of asymmetric catalysis where creating one specific enantiomer of a product is crucial. netascientific.comresearchgate.net Its structure is valuable for designing chiral ligands and organocatalysts. The Boc protecting group is stable under many reaction conditions but can be selectively removed, allowing the amino group to be incorporated into larger catalytic frameworks, such as peptides or ligands for metal-based catalysts. csic.esnih.gov
The development of such catalysts is significant for producing enantiomerically pure compounds, which is a major goal in fine chemical and pharmaceutical synthesis. researchgate.net Thienylglycine-containing peptides, for instance, can form specific secondary structures that create a chiral environment, enabling high stereoselectivity in reactions like epoxidations or aldol (B89426) reactions, similar to how other amino acids like proline are used. nih.govmdpi.comlongdom.org The thienyl group itself can also engage in non-covalent interactions within the catalyst's active site, further influencing selectivity and activity.
Table 2: Research Findings on Catalytic Systems with Thienylglycine Structures
| Catalyst Type | Role of Thienylglycine | Reaction Catalyzed | Research Focus |
| Peptide-Based Organocatalysts | Serves as a chiral building block to create a defined three-dimensional catalytic environment. nih.gov | Asymmetric epoxidation, aldol reactions, hydrocyanation. | Achieving high enantioselectivity and yield in carbon-carbon bond-forming reactions. researchgate.net |
| Chiral Ligands for Metal Catalysis | Forms a complex with a metal center (e.g., Rhodium, Copper) to create a chiral Lewis acid or transition metal catalyst. | Asymmetric hydrogenation, allylic amidation. mdpi.com | Development of efficient and reusable catalysts for the synthesis of chiral amines and other valuable synthons. |
| Immobilized Heterogeneous Catalysts | The amino acid derivative is anchored to a solid support, such as silica, to create a recyclable catalyst. mdpi.com | Continuous flow reactions, green chemistry applications. | Enhancing catalyst stability, simplifying product purification, and enabling use in industrial-scale processes. rsc.org |
Conformational and Stereochemical Studies of Boc S 3 Thienylglycine and Its Derivatives
Analysis of Conformational Preferences in Peptides and Molecules Containing Boc-(S)-3-Thienylglycine
The incorporation of conformationally restricted amino acid analogues into peptides is a well-established strategy to induce specific secondary structures, such as β-turns or helices. unirioja.esbeilstein-journals.org The bulky and aromatic 3-thienyl group of this compound significantly influences the conformational landscape of a peptide chain. By restricting the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, it can stabilize specific folded structures.
Research on peptides incorporating constrained amino acids demonstrates that the side chain's nature dictates the resulting conformation. rsc.org For instance, certain γ-amino acids are known to promote dual folded conformations in peptides. rsc.org Similarly, the thienyl group in this compound can engage in non-covalent interactions, such as π-stacking with other aromatic residues or hydrophobic interactions within a binding pocket, further stabilizing a particular conformation. The substitution of natural amino acids like proline with restricted analogues has been shown to result in well-defined β-turns in dipeptides. unirioja.es This suggests that placing this compound in a peptide sequence can act as a "turn-inducer," a critical element in the design of bioactive peptidomimetics. The preference for a particular conformation can be influenced by the surrounding amino acid sequence and the solvent environment.
Table 1: Potential Conformational Effects of Incorporating (S)-3-Thienylglycine into a Peptide Chain
| Structural Feature | Potential Conformational Outcome | Rationale |
|---|---|---|
| Bulky Thienyl Side Chain | Restricted Φ/Ψ angles | Steric hindrance limits the accessible conformational space of the peptide backbone. |
| Aromatic System | Stabilization of folds via π-π stacking | The thienyl ring can interact with other aromatic residues (e.g., Phe, Tyr, Trp). |
| (S)-Stereocenter | Defined spatial orientation | The fixed stereochemistry directs the side chain into a specific region of 3D space, influencing local and global peptide folding. solubilityofthings.com |
| Bioisostere of Phenylalanine | Mimicry of natural peptide structures | Can replace Phenylalanine to probe or modify interactions while introducing unique electronic properties from the thiophene (B33073) ring. |
Impact of (S)-Stereochemistry on Molecular Conformation and Biological Function
Stereochemistry, the three-dimensional arrangement of atoms, is fundamental to molecular recognition in biological systems. solubilityofthings.com For chiral molecules like this compound, the specific (S)-configuration at the α-carbon is not a trivial detail; it is a critical determinant of both molecular shape and function. The two enantiomers of a chiral molecule, (S) and (R), can have vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful. solubilityofthings.com
The (S)-stereochemistry dictates the precise spatial orientation of the 3-thienyl side chain relative to the peptide backbone and other residues. This orientation is crucial for how a peptide containing this residue interacts with its biological target, such as a receptor binding site or an enzyme's active site. The specific arrangement of functional groups in three-dimensional space must be complementary to the target for effective binding to occur. solubilityofthings.com
Studies on other chiral molecules have shown that forcing a particular stereochemistry can reinforce or destabilize specific secondary structures. For example, incorporating a fluorine atom with a defined stereocenter into a β-peptide can either strengthen or disrupt its helical conformation. beilstein-journals.org Similarly, the (S)-configuration of the thienylglycine residue will favor certain dihedral angles, thereby pre-organizing the peptide into a conformation that may be more or less amenable to binding. The biological function is therefore a direct consequence of the conformation, which is, in turn, governed by the inherent (S)-stereochemistry.
Theoretical and Computational Approaches to Conformational Analysis
To understand the complex conformational landscape of molecules like this compound and its derivatives, theoretical and computational methods are indispensable tools. These approaches allow researchers to model molecular behavior and predict the most stable conformations.
Conformational Searches: These computational algorithms systematically or randomly explore the possible conformations of a molecule to identify low-energy structures. For a flexible molecule, this can reveal a set of preferred shapes. A detailed computational study on a chiral stationary phase, for instance, used a conformer search to find the most stable structure, which was later validated against X-ray crystallography data. researchgate.net
Quantum Mechanical (QM) Calculations: Methods like ab initio calculations can be used to accurately determine the energies of different conformations, the rotational energy barriers of bonds, and the nature of non-covalent interactions involving the thienyl ring.
These computational studies are crucial for rationalizing experimental data and for guiding the design of new molecules with desired conformational properties. nih.govresearchgate.net
Experimental Methodologies for Conformational Elucidation
A variety of sophisticated experimental techniques are employed to determine the three-dimensional structure and conformational preferences of peptides and molecules containing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for studying molecular conformation in solution.
1D and 2D NMR: Techniques like COSY, TOCSY, and NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-bond and through-space connectivities between atoms. NOE experiments are particularly crucial as they provide distance constraints between protons that are close in space, helping to define the folded structure. researchgate.net
Chemical Shifts and Coupling Constants: The chemical shifts of protons and carbons are sensitive to the local electronic environment and thus to the conformation. researchgate.net Three-bond coupling constants (³J) can be used to estimate dihedral angles. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the presence of ordered structures like α-helices and β-sheets. It is often used to monitor conformational changes upon ligand binding or changes in the environment. nih.gov
X-ray Crystallography: This technique provides a high-resolution, static picture of a molecule's conformation in the solid state. researchgate.net It is the definitive method for determining the precise three-dimensional arrangement of atoms and bond angles, provided that a suitable single crystal can be grown.
Multidimensional Mass Spectrometry (MS): Advanced MS techniques, such as ion mobility-mass spectrometry (IM-MS), can separate molecules based on their shape (collision cross-section) in the gas phase. nih.gov This allows for the identification and characterization of different conformers, such as distinguishing between random coil and helical structures in peptides. nih.gov
Table 2: Experimental Techniques for Conformational Analysis
| Technique | Information Provided | Phase |
|---|---|---|
| NMR Spectroscopy | Atomic connectivity, inter-proton distances (NOE), dihedral angles. researchgate.net | Solution |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil). nih.govnih.gov | Solution |
| X-ray Crystallography | High-resolution 3D atomic coordinates. researchgate.net | Solid |
| Ion Mobility-MS (IM-MS) | Separation of conformers based on shape and size in the gas phase. nih.gov | Gas |
Analytical Techniques Employed in Boc S 3 Thienylglycine Research
Chromatographic Methods for Quantification and Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the primary methods for determining the purity and quantifying Boc-(S)-3-Thienylglycine. netascientific.com These methods are essential for ensuring that the compound meets the high-purity standards required for its use in sensitive applications like peptide synthesis and pharmaceutical development. netascientific.com
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common technique employed for the purity assessment of this compound and its derivatives. netascientific.comhplc.eu This method separates compounds based on their hydrophobicity. In a typical setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile, with additives like trifluoroacetic acid (TFA). hplc.eu
The purity of commercial batches of this compound is routinely certified using HPLC, with purities often exceeding 98%. netascientific.comlookchem.com For its enantiomer, Boc-(R)-3-thienylglycine, purities of at least 97.5% are also verified by HPLC. calpaclab.com The separation of enantiomers (the S and R forms) requires specialized chiral stationary phases (CSPs) to achieve resolution. researchgate.net
Key parameters for a typical HPLC analysis are detailed in the table below. While specific conditions are optimized for each analysis, this provides a general framework.
Table 1: Typical Parameters for HPLC Analysis of Boc-Protected Amino Acids
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Column | Stationary Phase | Reversed-Phase C18, 5 µm particle size |
| Mobile Phase A | Aqueous Component | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | Organic Component | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Elution | Mode | Gradient elution (e.g., increasing percentage of Mobile Phase B over time) |
| Flow Rate | Speed of mobile phase | 0.5 - 1.5 mL/min |
| Detection | Method of sensing | UV Absorbance at 210-220 nm (for peptide bonds) or ~265 nm (for protecting groups) |
| Temperature | Column Oven | 25-40 °C nih.gov |
This table presents generalized data compiled from common HPLC practices for amino acid and peptide analysis. nih.gov
Spectroscopic Characterization in Synthetic and Mechanistic Studies
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups. nih.govarkat-usa.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the identity and integrity of the this compound structure. nih.gov
¹H NMR: Provides information about the number and environment of hydrogen atoms. For this compound, characteristic signals include a large singlet for the nine equivalent protons of the tert-butyl group (Boc), signals for the protons on the thienyl ring, and peaks for the alpha-hydrogen and the N-H proton. researchgate.net The chemical shift for the Boc group protons typically appears around 1.4 ppm. researchgate.net
¹³C NMR: Reveals the number and type of carbon atoms. The spectrum would show distinct signals for the carbonyl carbons (in the Boc and carboxylic acid groups), the quaternary carbon of the Boc group, the carbons of the thienyl ring, and the alpha-carbon. nih.gov
Table 2: Predicted Characteristic NMR Chemical Shifts (δ) for this compound
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Boc Group (-C(CH₃)₃) | ~1.4 (singlet, 9H) | ~28 (3C, CH₃), ~80 (1C, quaternary) |
| Boc Group (-C=O) | - | ~155 |
| Carboxylic Acid (-COOH) | Variable, broad | ~175 |
| Alpha-Carbon (-CH) | ~5.0-5.3 (doublet) | ~55-60 |
| Thienyl Ring (-C₄H₃S) | ~7.0-7.5 (multiplets, 3H) | ~120-140 |
Note: These are approximate values based on typical shifts for similar structures; actual values may vary depending on the solvent and instrument. nih.govresearchgate.netacs.org
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. nih.gov High-Resolution Mass Spectrometry (HRMS) is often employed to confirm the elemental composition with high accuracy. nih.gov For this compound (Molecular Formula: C₁₁H₁₅NO₄S), the expected molecular weight is 257.31 g/mol . netascientific.com Electrospray ionization (ESI) is a common technique used for analyzing such molecules.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound would show characteristic absorption bands for the N-H bond, the C=O bonds of the carbamate (B1207046) (Boc) and carboxylic acid, and the C-O bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Amine | N-H stretch | 3300-3500 (broad) |
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |
| Carbonyl (Carbamate) | C=O stretch | ~1715 |
| Carbonyl (Carboxylic Acid) | C=O stretch | ~1680 |
| Alkane | C-H stretch | 2850-3000 |
Data is generalized from typical IR spectra of N-Boc protected amino acids. researchgate.netnih.gov
Q & A
Q. How can researchers formulate hypotheses about this compound’s biological activity based on structural data?
- Methodological Answer : Correlate SCXRD-derived torsional angles with molecular docking simulations to predict binding affinities. For example, γ4-phenylalanine derivatives’ rigid backbones were linked to enhanced protease resistance, suggesting applications in peptide therapeutics .
Q. What gaps exist in understanding the environmental stability of this compound, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
